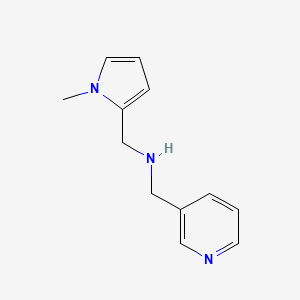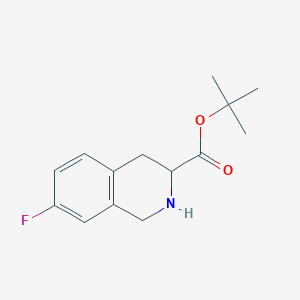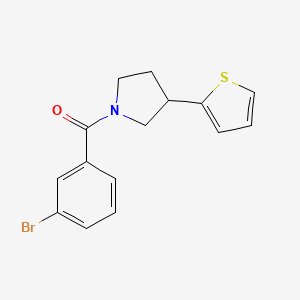
3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinoline derivatives and their synthesis, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is well-documented in the literature. For instance, the first paper describes the synthesis of N-benzyl-3-anilinopropanamides and their cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. The process involves an uncatalyzed amine exchange reaction followed by cyclization, which is facilitated by protecting the aniline nitrogen through acetylation . This method could potentially be adapted for the synthesis of "this compound" by modifying the substituents and protecting groups accordingly.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The substitution pattern on the tetrahydroquinoline core and the benzene ring can significantly influence the compound's biological activity and physicochemical properties. The presence of diethoxy groups in the compound of interest suggests increased lipophilicity, which could affect its ability to cross biological membranes .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. The second paper discusses the synthesis of indenopyrazoles, which, although structurally different, also involves the manipulation of aromatic systems and could provide insights into the types of chemical reactions that "this compound" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" can be inferred from related compounds. For example, the third paper discusses a compound with methoxy groups and a tetrahydroisoquinoline moiety, which shows high uptake in a breast cancer cell line . This suggests that the compound of interest may also exhibit favorable interaction with biological targets, and its physical properties such as solubility and stability would be crucial for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Synthetic Pathways : Research on rhodium(III)-catalyzed intramolecular annulations involving amide-directed C–H activations demonstrates the synthetic versatility of benzamide derivatives in producing complex isoquinoline structures. Such chemical transformations are crucial for the synthesis of pharmaceuticals and biologically active molecules (Quiñones et al., 2013).
Ligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their binding affinity to apamin-sensitive binding sites, highlighting the role of such compounds in studying ion channel interactions and potentially targeting neurological pathways (Graulich et al., 2006).
Catalysis and Organic Synthesis : The use of benzamides and alkynes in oxidative ortho C-H activation, facilitated by catalysts like rhodium and silver, underscores the importance of such compounds in constructing polycyclic amides and isoquinolones, which are core structures in many bioactive compounds (Song et al., 2010).
Histone Deacetylase Inhibition : Certain tetrahydroquinoline derivatives act as potent histone deacetylase (HDAC) inhibitors, demonstrating the potential therapeutic applications of structurally similar compounds in cancer treatment by influencing gene expression through epigenetic mechanisms (Liu et al., 2015).
Sigma-2 Receptor Probes : The development and evaluation of sigma-2 receptor probes based on dihydroisoquinoline and benzamide derivatives reveal their utility in understanding receptor function and developing diagnostic tools for neurodegenerative diseases (Xu et al., 2005).
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-5-29-21-12-9-18(15-22(21)30-6-2)23(27)25-19-10-11-20-17(14-19)8-7-13-26(20)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENJPVEKAICPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)


![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)